molecular formula C11H19N B1582165 1-(1-piperidino)cyclohexene CAS No. 2981-10-4

1-(1-piperidino)cyclohexene

Cat. No.: B1582165
CAS No.: 2981-10-4
M. Wt: 165.27 g/mol
InChI Key: KPVMGWQGPJULFL-UHFFFAOYSA-N
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Description

1-(1-piperidino)cyclohexene is an organic compound with the molecular formula C₁₁H₁₉N. It is a derivative of piperidine, where the nitrogen atom is bonded to a cyclohexene ring. This compound is known for its unique structure, which combines the properties of both piperidine and cyclohexene, making it a valuable intermediate in various chemical syntheses .

Scientific Research Applications

1-(1-piperidino)cyclohexene has a wide range of applications in scientific research:

Safety and Hazards

Safety measures for handling 1-(Cyclohex-1-en-1-yl)piperidine include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It’s important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-piperidino)cyclohexene can be synthesized through the reaction of cyclohexanone with piperidine in the presence of p-toluenesulfonic acid. The reaction involves the dehydration of the intermediate product to form the desired compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the same reaction but on a larger scale. The use of toluene as a solvent helps in the azeotropic removal of water, driving the reaction to completion .

Chemical Reactions Analysis

Types of Reactions: 1-(1-piperidino)cyclohexene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(1-piperidino)cyclohexene involves its interaction with various molecular targets. The piperidine ring can interact with receptors and enzymes, modulating their activity. The cyclohexene ring provides additional binding sites, enhancing the compound’s efficacy. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 1-(1-piperidino)cyclohexene stands out due to its balanced combination of piperidine and cyclohexene properties. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

1-(cyclohexen-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h7H,1-6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVMGWQGPJULFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70952249
Record name 1-(Cyclohex-1-en-1-yl)piperidine
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Molecular Weight

165.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2981-10-4, 56361-81-0
Record name 1-(1-Cyclohexen-1-yl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2981-10-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-(1-cyclohexen-1-yl)-
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Record name 1-Piperidine, 1-(cyclohexenyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Cyclohex-1-en-1-yl)piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidino-1-cyclohexene
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Record name 1-Piperidino-1-cyclohexene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 1-(Cyclohex-1-en-1-yl)piperidine typically used in organic synthesis?

A: 1-(Cyclohex-1-en-1-yl)piperidine, also known as 1-(1-piperidino)cyclohexene, is an enamine commonly used in organic synthesis. Its primary role is as a nucleophile in reactions with electrophiles. For instance, it reacts with benzoylmethanesulfonyl chloride to yield acyclic sulfones []. It can also be used to synthesize more complex structures. For example, reacting it with 4-nitrobenzaldehyde leads to the formation of 2-(4-nitrobenzylidene)cyclohexanone, a key intermediate in the synthesis of 1,2,3-triazole-4-linked (2E,6E)-2-benzylidene-6-(4-nitrobenzylidene)cyclohexanones [].

Q2: What is the mechanism behind the reaction of 1-(Cyclohex-1-en-1-yl)piperidine with benzoylmethanesulfonyl chloride?

A: The reaction proceeds via nucleophilic attack of the enamine's electron-rich double bond onto the electrophilic sulfur atom of benzoylmethanesulfonyl chloride. This is followed by chloride ion expulsion and subsequent proton transfer, leading to the formation of the corresponding acyclic sulfone [].

Q3: Are there any specific examples where 1-(Cyclohex-1-en-1-yl)piperidine leads to unexpected reaction outcomes?

A: Interestingly, while 1-(Cyclohex-1-en-1-yl)piperidine reacts with benzoylmethanesulfonyl chloride to form acyclic sulfones, its reaction with the same reagent takes a different course when using 1-(1-pyrrolidinyl)cyclohexene, a closely related enamine. Instead of acyclic sulfones, this reaction yields 2-benzoylmethanesulfonylcyclohexanone and 2,3-dibenzoyl-2,3,4,5,6,7-hexahydrothianaphthene 1,1-dioxide. This difference highlights the significant influence subtle structural variations within enamines can have on reaction outcomes [].

Q4: Has 1-(Cyclohex-1-en-1-yl)piperidine been employed in the synthesis of compounds with potential biological activity?

A: Yes, 1-(Cyclohex-1-en-1-yl)piperidine has been utilized as a starting material in the synthesis of novel 1,2,3-triazole-4-linked (2E,6E)-2-benzylidene-6-(4-nitrobenzylidene)cyclohexanones []. These compounds were subsequently evaluated for their cytotoxic activity against the MDA-MB-231 human breast cancer cell line, demonstrating the potential of this enamine in accessing chemically diverse structures with biological relevance.

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